molecular formula C14H14N2O4S B2503043 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide CAS No. 864940-71-6

2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide

Cat. No. B2503043
CAS RN: 864940-71-6
M. Wt: 306.34
InChI Key: LORRZRFBMUDPOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine.


Molecular Structure Analysis

The chemical structure of 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide is characterized by a thiophene ring that is substituted with an amide group, a carboxamide group, and two methoxy groups.


Chemical Reactions Analysis

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

  • Molecular Structure and Features Additionally, a 3,4-dimethoxybenzamide group is linked to the second position of the thiophene ring, introducing two methoxy groups (OCH3) on a benzene ring connected to the amide group.
  • Chemical Reactions Analysis Esterification: The carboxyl group (COOH) of the 3,4-dimethoxybenzamide moiety might undergo esterification with alcohols under specific conditions.
  • Biological Applications

    • FLT3 Inhibition : The compound has been studied for its inhibitory effects on FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase involved in hematopoiesis and implicated in leukemia. It exhibited an IC50 value of 2.10E+3 nM .

    Synthetic Methodology

    • Cyclization Strategies : Researchers can utilize the compound’s unique structure in synthetic methodologies. For instance, recent studies have disclosed novel cyclization approaches to synthesize trisubstituted thiophene derivatives .

properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-19-10-4-3-8(7-11(10)20-2)13(18)16-14-9(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORRZRFBMUDPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide

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